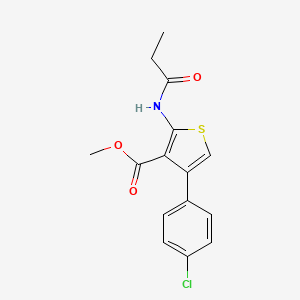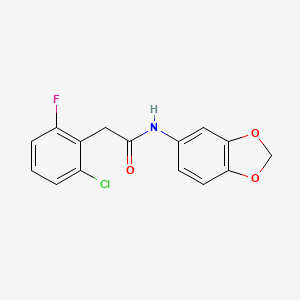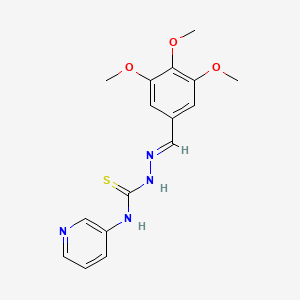
methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate, also known as MCCP, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of thiophene carboxamides and has gained interest due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. This compound has been shown to interact with DNA and to cause DNA damage, which can lead to the activation of apoptotic pathways. This compound has also been shown to inhibit the activity of enzymes involved in DNA synthesis, such as thymidylate synthase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to induce apoptosis, and to inhibit the activity of enzymes involved in DNA synthesis. This compound has also been shown to have antifungal properties and to inhibit the growth of certain viruses. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
Methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has also been extensively studied, and its properties and potential applications are well documented. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be further investigated.
将来の方向性
There are several future directions for the research on methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate. One direction is to further investigate its potential as an anticancer agent and to understand its mechanism of action. Another direction is to explore its potential as an antiviral agent and to investigate its antifungal properties. Additionally, research is needed to further understand its biochemical and physiological effects and to investigate its potential toxicity and side effects. Overall, the research on this compound has the potential to lead to the development of new treatments for cancer, viral infections, and fungal infections.
合成法
The synthesis of methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid. The resulting product is then treated with propionyl chloride to form the propionyl derivative. The final step involves the reaction of the propionyl derivative with methylamine to produce this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
Methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antitumor, and antifungal properties. This compound has also been studied for its potential use as an antiviral agent and as a treatment for Alzheimer's disease. Its ability to inhibit the growth of cancer cells has been attributed to its interaction with DNA and its ability to induce apoptosis, or programmed cell death.
特性
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-3-12(18)17-14-13(15(19)20-2)11(8-21-14)9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNARUDFRDIXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)
![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)




![11,11-dimethyl-3,4,11,12-tetrahydro-2H,9H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B5794202.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)

![5-ethyl-2-[(4-methoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5794240.png)
